Roflumilast-d3

Description

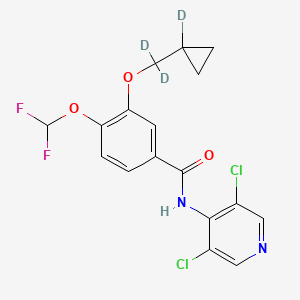

Structure

3D Structure

Properties

IUPAC Name |

N-(3,5-dichloropyridin-4-yl)-3-[dideuterio-(1-deuteriocyclopropyl)methoxy]-4-(difluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24)/i8D2,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDBXUUTURYVHR-YBGYDHGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC1)C([2H])([2H])OC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676135 | |

| Record name | 3-{[(1-~2~H)Cyclopropyl(~2~H_2_)methyl]oxy}-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189992-00-4 | |

| Record name | 3-{[(1-~2~H)Cyclopropyl(~2~H_2_)methyl]oxy}-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Roflumilast-d3 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism and application of roflumilast-d3 as an internal standard in the bioanalysis of roflumilast and its active metabolite, roflumilast N-oxide. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and quantitative performance data, serving as a vital resource for professionals in pharmaceutical research and development.

The Core Mechanism of this compound as an Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise results. An ideal IS corrects for the variability inherent in the analytical process, including sample preparation, injection volume, and matrix effects.

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in bioanalysis. This compound is a deuterated analog of roflumilast, where three hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass does not significantly alter the physicochemical properties of the molecule.

The core mechanism of this compound as an internal standard relies on the following principles:

-

Co-elution: this compound has nearly identical chromatographic behavior to roflumilast, meaning they elute at the same time from the liquid chromatography column. This is critical for compensating for matrix effects that can suppress or enhance the ionization of the analyte at a specific retention time.

-

Similar Extraction Recovery: During sample preparation steps like protein precipitation or solid-phase extraction, this compound exhibits extraction efficiency that is virtually identical to that of the unlabeled roflumilast. This ensures that any loss of analyte during the extraction process is mirrored by a proportional loss of the internal standard.

-

Comparable Ionization Efficiency: In the mass spectrometer's ion source, this compound ionizes with the same efficiency as roflumilast. This allows for the normalization of signal intensity, correcting for fluctuations in instrument performance.

-

Mass Differentiation: Despite these similarities, this compound is distinguishable from roflumilast by the mass spectrometer due to its higher mass. This allows for the simultaneous monitoring of both the analyte and the internal standard.

By adding a known amount of this compound to every sample, standard, and quality control, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains constant even if there are variations in sample handling or instrument response, leading to highly accurate and precise measurements.

Roflumilast Signaling Pathway

Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. By inhibiting PDE4, roflumilast increases the intracellular levels of cyclic adenosine monophosphate (cAMP). This increase in cAMP has a range of anti-inflammatory effects by modulating the activity of various downstream signaling pathways.

Caption: Roflumilast inhibits PDE4, increasing cAMP levels and reducing inflammation.

Experimental Protocols

The following sections provide a detailed methodology for the quantification of roflumilast and roflumilast N-oxide in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.

Sample Preparation (Protein Precipitation)

-

Thaw Samples: Thaw frozen human plasma samples, calibration standards, and quality control samples at room temperature.

-

Aliquot: Pipette 100 µL of each sample into a clean microcentrifuge tube.

-

Add Internal Standard: Add 20 µL of this compound working solution (e.g., 50 ng/mL in methanol) to each tube, except for the blank plasma.

-

Vortex: Vortex each tube for 10 seconds to ensure thorough mixing.

-

Precipitate Proteins: Add 300 µL of acetonitrile to each tube.

-

Vortex: Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial.

-

Injection: Inject a specified volume (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 80% B (linear gradient)

-

2.5-3.0 min: 80% B

-

3.0-3.1 min: 80% to 20% B (linear gradient)

-

3.1-5.0 min: 20% B (re-equilibration)

-

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

Tandem Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Roflumilast: m/z 403.1 → 371.1

-

Roflumilast N-oxide: m/z 419.1 → 251.1

-

This compound: m/z 406.1 → 374.1

-

-

Instrument Parameters (typical values, may require optimization):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

-

Collision Energy: Optimized for each transition (e.g., Roflumilast: 20 eV, Roflumilast N-oxide: 25 eV, this compound: 20 eV).

-

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS methods utilizing this compound as an internal standard for the analysis of roflumilast and roflumilast N-oxide in human plasma.

Table 1: Linearity and Sensitivity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Roflumilast | 0.1 - 100 | > 0.995 | 0.1 |

| Roflumilast N-oxide | 0.5 - 500 | > 0.995 | 0.5 |

Table 2: Accuracy and Precision

| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Roflumilast | LLOQ | 0.1 | 95 - 105 | < 15 |

| Low | 0.3 | 90 - 110 | < 15 | |

| Medium | 10 | 90 - 110 | < 15 | |

| High | 80 | 90 - 110 | < 15 | |

| Roflumilast N-oxide | LLOQ | 0.5 | 95 - 105 | < 15 |

| Low | 1.5 | 90 - 110 | < 15 | |

| Medium | 50 | 90 - 110 | < 15 | |

| High | 400 | 90 - 110 | < 15 |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Roflumilast | 85 - 95 | 90 - 110 |

| Roflumilast N-oxide | 80 - 90 | 88 - 108 |

| This compound | 85 - 95 | 90 - 110 |

Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical study using this compound as an internal standard.

Caption: Bioanalytical workflow using this compound internal standard.

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Roflumilast

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, can significantly alter the pharmacokinetic profile of a drug, potentially leading to an improved therapeutic window. This document outlines a plausible synthetic pathway, detailed purification protocols, and analytical methods for the characterization of deuterated Roflumilast, compiled from available scientific literature and chemical synthesis principles.

Introduction to Deuterated Roflumilast

Roflumilast, chemically known as N-(3,5-dichloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide, is a potent anti-inflammatory drug. The introduction of deuterium into the Roflumilast molecule can modulate its metabolic fate, primarily by slowing down cytochrome P450 (CYP) enzyme-mediated metabolism. This can lead to a longer half-life, reduced formation of certain metabolites, and potentially a more favorable side-effect profile. Commercially available deuterated Roflumilast standards, such as Roflumilast-d3 and Roflumilast-d4, suggest that deuteration is targeted at the methoxy or the cyclopropylmethoxy moieties. This guide will focus on a synthetic approach to Roflumilast-d4, where the four hydrogens on the cyclopropyl ring are replaced with deuterium.

Synthesis of Deuterated Roflumilast (Roflumilast-d4)

The synthesis of Roflumilast-d4 can be logically approached by preparing a deuterated intermediate, specifically deuterated (bromomethyl)cyclopropane, and then following a convergent synthesis strategy analogous to the established routes for non-deuterated Roflumilast.

Proposed Synthetic Pathway

The overall synthetic strategy involves two key fragments: the deuterated cyclopropylmethoxy-containing benzoyl chloride and 3,5-dichloro-4-aminopyridine. These are coupled in the final step to yield the target molecule.

A Technical Guide to Roflumilast-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing, key characteristics, and research applications of Roflumilast-d3. This deuterated analog of Roflumilast serves as an invaluable tool, primarily as an internal standard, in the precise quantification of Roflumilast and its metabolites in complex biological matrices.

Commercial Suppliers and Quantitative Data

This compound is available from several reputable commercial suppliers catering to the research community. The following table summarizes key quantitative data for this compound offered by prominent vendors. This information is critical for selecting the appropriate material for specific experimental needs.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Formulations |

| Santa Cruz Biotechnology | 1189992-00-4 | C₁₇H₁₁D₃Cl₂F₂N₂O₃ | 406.23 | Information available upon request from the supplier. | Information available upon request from the supplier. | Solid |

| MedChemExpress | 1189992-00-4 | C₁₇H₁₁D₃Cl₂F₂N₂O₃ | 406.23 | ≥98% | Information available upon request from the supplier. | Solid |

| Veeprho | 1189992-00-4 | C₁₇H₁₁D₃Cl₂F₂N₂O₃ | Not explicitly stated, but implied to be the same. | Information available upon request from the supplier. | Information available upon request from the supplier. | Solid |

| TLC Pharmaceutical Standards | 1189992-00-4 | C₁₇H₁₁D₃Cl₂F₂N₂O₃ | 406.23 | Information available upon request from the supplier. | Information available upon request from the supplier. | Solid |

Note: Purity and isotopic enrichment are critical parameters for an internal standard. Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise data.

Mechanism of Action: Roflumilast Signaling Pathway

Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. By inhibiting PDE4, Roflumilast increases intracellular levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn leads to the downregulation of various pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-8 (IL-8), and leukotriene B4. This anti-inflammatory action is central to its therapeutic effects in conditions like Chronic Obstructive Pulmonary Disease (COPD).

Roflumilast-d3: A Technical Guide to its Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Roflumilast-d3, a deuterated analog of the selective phosphodiesterase 4 (PDE4) inhibitor, Roflumilast. This document outlines its key physicochemical properties, details its mechanism of action through the cyclic AMP (cAMP) signaling pathway, and provides comprehensive experimental protocols for assessing its activity.

Core Quantitative Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Parameter | Value | Reference |

| CAS Number | 1189992-00-4 | [1][2] |

| Molecular Weight | 406.23 g/mol | [1][2][3] |

| Molecular Formula | C₁₇H₁₁D₃Cl₂F₂N₂O₃ | [1][2] |

Mechanism of Action: The cAMP Signaling Pathway

Roflumilast exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3][4][5] By inhibiting PDE4, Roflumilast increases intracellular cAMP levels. This elevation in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[1] Activated CREB then modulates the transcription of various genes, leading to a reduction in the production of pro-inflammatory mediators and an increase in anti-inflammatory signals.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound and similar PDE4 inhibitors.

Measurement of Intracellular cAMP Levels by ELISA

This protocol outlines the steps for quantifying intracellular cAMP concentrations in cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Cells of interest (e.g., peripheral blood mononuclear cells, neutrophils)

-

This compound

-

Cell lysis buffer

-

cAMP ELISA kit (commercially available)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control for the desired time period.

-

Cell Lysis: After treatment, aspirate the media and lyse the cells using the lysis buffer provided in the ELISA kit. This step is crucial to release intracellular cAMP and inhibit phosphodiesterase activity.

-

ELISA Protocol:

-

Prepare cAMP standards and samples according to the kit's instructions.

-

Add standards and cell lysates to the wells of the goat anti-rabbit IgG pre-coated microplate.

-

Add alkaline phosphatase-conjugated cAMP and a rabbit polyclonal antibody specific for cAMP to each well.

-

Incubate the plate at room temperature to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add p-Nitrophenyl phosphate (pNPP) substrate. The subsequent color change is inversely proportional to the amount of cAMP in the sample.

-

Stop the reaction and measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis: Calculate the cAMP concentration in the samples by comparing their absorbance to the standard curve.

Protein Kinase A (PKA) Activity Assay

This colorimetric assay measures the activity of PKA in cell or tissue extracts.

Materials:

-

Cell or tissue lysates treated with this compound

-

PKA Colorimetric Activity Kit (commercially available)

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates as per the kit's instructions.

-

Assay Protocol:

-

Add standards and diluted samples to the microtiter plate pre-coated with a PKA substrate.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for 90 minutes with shaking.

-

Add a phospho-PKA substrate-specific antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Incubate at room temperature for 60 minutes.

-

Wash the plate to remove unbound antibodies.

-

Add TMB (3,3',5,5'-Tetramethylbenzidine) substrate. The development of a blue color indicates PKA activity.

-

Add a stop solution, which will change the color to yellow.

-

-

Data Analysis: Measure the absorbance at 450 nm. The intensity of the color is directly proportional to the PKA activity and can be quantified using a standard curve.

Measurement of Cytokine Release by ELISA

This protocol details the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) released from cells following treatment with this compound.

Materials:

-

Inflammatory cells (e.g., macrophages, lymphocytes)

-

Lipopolysaccharide (LPS) or other inflammatory stimuli

-

This compound

-

Cytokine-specific ELISA kits (commercially available)

-

Microplate reader

Procedure:

-

Cell Stimulation: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

-

Inflammatory Challenge: Stimulate the cells with an inflammatory agent like LPS to induce cytokine production.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), centrifuge the plate and carefully collect the cell culture supernatant.

-

ELISA Protocol:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Block the plate to prevent non-specific binding.

-

Add the collected supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate, wash, and then add streptavidin-HRP.

-

Add TMB substrate and incubate until a color develops.

-

Stop the reaction and read the absorbance at 450 nm.

-

-

Data Analysis: Determine the concentration of the cytokine in the samples by comparing the absorbance to the standard curve. This will indicate the inhibitory effect of this compound on cytokine release.

References

Methodological & Application

Application Note: High-Throughput Analysis of Roflumilast in Human Plasma using Roflumilast-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Roflumilast in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs Roflumilast-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision. The method involves a straightforward sample preparation procedure, rapid chromatographic separation, and highly selective detection using multiple reaction monitoring (MRM). This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalytical testing of Roflumilast.

Introduction

Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). Accurate and reliable quantification of Roflumilast in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This document provides a comprehensive protocol for the analysis of Roflumilast in human plasma using LC-MS/MS with this compound as the internal standard. The use of a deuterated internal standard minimizes variability due to sample preparation and matrix effects, leading to more reliable results.

Experimental Protocols

Materials and Reagents

-

Roflumilast and this compound reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (with anticoagulant)

-

96-well collection plates

-

Centrifuge capable of handling 96-well plates

Sample Preparation: Protein Precipitation

-

To 50 µL of human plasma in a 96-well plate, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 150 µL of cold acetonitrile containing 0.1% formic acid to each well to precipitate plasma proteins.

-

Vortex the plate for 2 minutes at medium speed.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

-

LC System: A validated high-performance liquid chromatography system.

-

Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.0 min: 20-80% B

-

2.0-2.5 min: 80% B

-

2.5-2.6 min: 80-20% B

-

2.6-3.5 min: 20% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

Roflumilast: Precursor ion (Q1) m/z 403.2 -> Product ion (Q3) m/z 371.2

-

This compound: Precursor ion (Q1) m/z 406.2 -> Product ion (Q3) m/z 374.2

-

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Quantitative Data Summary

The following tables summarize typical validation parameters for the LC-MS/MS analysis of Roflumilast.

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[2] |

Table 1: Linearity and Sensitivity

| Quality Control | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%Bias) |

| LQC | 0.3 | < 10% | ± 15% |

| MQC | 5 | < 10% | ± 15% |

| HQC | 80 | < 10% | ± 15% |

Table 2: Precision and Accuracy

| Concentration (ng/mL) | Recovery (%) |

| 0.3 | > 85% |

| 80 | > 85% |

Table 3: Extraction Recovery

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Roflumilast.

Caption: Signaling pathway of Roflumilast as a PDE4 inhibitor.

Discussion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of Roflumilast in human plasma. The use of a deuterated internal standard, this compound, is critical for correcting any analytical variability, thereby ensuring the accuracy and precision of the results. The simple protein precipitation sample preparation method allows for rapid processing of a large number of samples, which is advantageous in clinical and preclinical studies. The chromatographic and mass spectrometric conditions are optimized to provide excellent sensitivity and selectivity, with a lower limit of quantification of 0.1 ng/mL.[2] This method is suitable for pharmacokinetic studies requiring the analysis of low concentrations of Roflumilast.

Conclusion

This application note details a validated LC-MS/MS protocol for the quantitative determination of Roflumilast in human plasma using this compound as an internal standard. The method is sensitive, specific, and robust, making it well-suited for high-throughput bioanalysis in a drug development setting.

References

Application Notes and Protocols for the Use of Roflumilast-d3 in Pharmacokinetic Studies of Roflumilast

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). To accurately characterize its pharmacokinetic profile, a robust and reliable bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as Roflumilast-d3, is critical for achieving the required precision and accuracy in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of Roflumilast and its primary active metabolite, Roflumilast N-oxide.

Roflumilast is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP1A2, to form Roflumilast N-oxide.[2][3] This metabolite is also pharmacologically active and contributes significantly to the overall therapeutic effect.[2][4] Therefore, simultaneous quantification of both Roflumilast and Roflumilast N-oxide is crucial for a comprehensive pharmacokinetic assessment.

Pharmacokinetic Parameters of Roflumilast and Roflumilast N-oxide

The following table summarizes key pharmacokinetic parameters for Roflumilast and its active metabolite, Roflumilast N-oxide, following oral administration. These values are essential for designing and interpreting pharmacokinetic studies.

| Parameter | Roflumilast | Roflumilast N-oxide | Reference |

| Time to Maximum Concentration (Tmax) | ~1 hour (range 0.5–2 hours) | ~8 hours (range 4–13 hours) | [5] |

| Elimination Half-life (t½) | 19.7–20.9 hours (single dose) | 23.2–26.2 hours (single dose) | [5] |

| Bioavailability | ~80% | - | [5] |

| Accumulation Index (Rac) | ~1.63 (multiple doses) | ~3.20 (multiple doses) | [5] |

Bioanalytical Method: LC-MS/MS

A validated LC-MS/MS method is the gold standard for the quantification of Roflumilast and Roflumilast N-oxide in biological matrices. The use of this compound as an internal standard corrects for variability in sample preparation and instrument response.

LC-MS/MS Instrumentation and Parameters

The following table provides typical LC-MS/MS parameters for the analysis of Roflumilast and Roflumilast N-oxide.

| Parameter | Setting |

| Liquid Chromatograph | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions (m/z) | Roflumilast: 403.1 > 186.9; Roflumilast N-oxide: 419.1 > 187.0; this compound: 406.1 > 189.9 (example) |

| Chromatographic Column | C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

Note: The exact MRM transition for this compound may vary depending on the position of the deuterium labels. The provided transition is a hypothetical example and should be optimized based on the specific labeled compound.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of Roflumilast and Roflumilast N-oxide from plasma samples, providing high recovery and minimal matrix effects.[6]

Materials:

-

Plasma samples

-

This compound internal standard working solution

-

SPE cartridges (e.g., Oasis HLB)

-

Methanol

-

Water

-

Acetonitrile

-

Formic acid

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add 20 µL of this compound internal standard working solution and vortex briefly.

-

Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute the analytes with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

This is a simpler and faster method for sample preparation, though it may result in greater matrix effects compared to SPE.

Materials:

-

Plasma samples

-

This compound internal standard working solution

-

Acetonitrile (ice-cold)

-

Centrifuge

Procedure:

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of this compound internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Roflumilast Mechanism of Action

Caption: Roflumilast inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory responses.

Pharmacokinetic Study Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. Pharmacokinetic evaluation of roflumilast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of single- and multiple-dose roflumilast: an open-label, three-way crossover study in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of roflumilast and its metabolite in human plasma by LC-MS/MS: Application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Therapeutic Drug Monitoring of Roflumilast using Roflumilast-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor utilized in the management of severe chronic obstructive pulmonary disease (COPD).[1][2] Therapeutic drug monitoring (TDM) of Roflumilast and its active metabolite, Roflumilast N-oxide, is crucial for optimizing therapeutic outcomes and minimizing adverse effects. This document provides a detailed protocol for the quantitative analysis of Roflumilast in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Roflumilast-d3 as an internal standard. This compound, a stable isotope-labeled analog of Roflumilast, is the ideal internal standard for LC-MS/MS-based quantification as it co-elutes with the analyte and compensates for matrix effects and variations in instrument response, ensuring high accuracy and precision.

Signaling Pathway of Roflumilast

Roflumilast exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme.[1][2][3] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] Elevated cAMP activates Protein Kinase A (PKA), which in turn suppresses the transcription of various pro-inflammatory genes, leading to a reduction in the release of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-8 (IL-8), and leukotriene B4.[1] This ultimately results in decreased airway inflammation.[1][4]

Caption: Roflumilast inhibits PDE4, increasing cAMP and activating PKA to suppress inflammation.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS assay for the quantification of Roflumilast using this compound as an internal standard.

Table 1: Linearity and Range

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Roflumilast | 0.02 - 10 | > 0.99 |

| Roflumilast N-oxide | 0.04 - 50 | > 0.99 |

Table 2: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Roflumilast | 0.05 | < 10 | < 10 | 90 - 110 |

| 0.5 | < 8 | < 8 | 92 - 108 | |

| 8 | < 5 | < 5 | 95 - 105 | |

| Roflumilast N-oxide | 0.1 | < 10 | < 10 | 90 - 110 |

| 1 | < 8 | < 8 | 92 - 108 | |

| 40 | < 5 | < 5 | 95 - 105 |

Table 3: Recovery

| Analyte | Concentration (ng/mL) | Extraction Recovery (%) |

| Roflumilast | 0.5 | > 85 |

| 8 | > 85 | |

| Roflumilast N-oxide | 1 | > 80 |

| 40 | > 80 |

Experimental Protocol

This protocol describes a method for the simultaneous determination of Roflumilast and its active metabolite, Roflumilast N-oxide, in human plasma using LC-MS/MS.

Materials and Reagents

-

Roflumilast reference standard

-

Roflumilast N-oxide reference standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Human plasma (drug-free)

-

Solid Phase Extraction (SPE) cartridges

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Roflumilast, Roflumilast N-oxide, and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Roflumilast and Roflumilast N-oxide stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation (Solid Phase Extraction)

-

To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound).

-

Vortex for 10 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

LC-MS/MS Conditions

Table 4: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 5: Mass Spectrometry Parameters

| Parameter | Roflumilast | Roflumilast N-oxide | This compound |

| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |

| MRM Transition (m/z) | 403.0 -> 371.0 | 419.0 -> 202.0 | 406.0 -> 374.0 |

| Collision Energy (eV) | 25 | 30 | 25 |

| Dwell Time (ms) | 100 | 100 | 100 |

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of the analytes in the unknown samples is then determined from the calibration curve using a weighted (1/x²) linear regression.

Experimental Workflow

References

Application of Roflumilast-d3 in Drug Metabolism Studies: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Roflumilast-d3 in in vitro drug metabolism studies. This compound, a stable isotope-labeled internal standard for Roflumilast, is an essential tool for the accurate quantification of Roflumilast and its primary active metabolite, Roflumilast N-oxide, in various biological matrices. These protocols are designed to assist researchers in performing metabolic stability assays, metabolite identification, and cytochrome P450 (CYP) reaction phenotyping.

Introduction to Roflumilast Metabolism

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). It undergoes extensive hepatic metabolism, primarily through oxidation to its active metabolite, Roflumilast N-oxide. This metabolic conversion is crucial as the N-oxide metabolite contributes significantly to the overall pharmacological activity of the drug.[1][2]

The primary enzymes responsible for the N-oxidation of Roflumilast are Cytochrome P450 1A2 (CYP1A2) and Cytochrome P450 3A4 (CYP3A4).[1][2] Roflumilast N-oxide is further metabolized, and understanding these pathways is critical for predicting drug-drug interactions and inter-individual variability in patient response.

Data Presentation: In Vitro Metabolic Parameters

The following tables summarize key quantitative data for the in vitro metabolism of Roflumilast.

Table 1: In Vitro Intrinsic Clearance of Roflumilast in Human Liver Microsomes (HLM)

| Parameter | Value | Enzyme Contribution | Reference |

| Unbound Intrinsic Clearance (CLint,u) of Roflumilast to Roflumilast N-oxide | [1] | ||

| CYP3A4-mediated | 45.7 µL/min/mg | 78.2% | [1] |

| CYP1A2-mediated | 11.8 µL/min/mg | 20.2% | [1] |

Table 2: In Vivo Pharmacokinetic Parameters of Roflumilast and Roflumilast N-oxide (for reference)

| Parameter | Roflumilast | Roflumilast N-oxide | Reference |

| Mean Half-life (t1/2) | 19.7–20.9 hours | 23.2–26.2 hours | [3] |

| Time to Maximum Concentration (Tmax) | 0.25–2.0 hours | ~8 hours | [3] |

Experimental Protocols

Metabolic Stability of Roflumilast in Human Liver Microsomes

This protocol outlines the procedure to determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of Roflumilast.

Materials:

-

Roflumilast

-

This compound (as internal standard)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN)

-

Incubator/shaking water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Roflumilast (e.g., 1 mM in DMSO).

-

Prepare a stock solution of this compound (e.g., 1 µM in ACN) to be used as the internal standard (IS).

-

Thaw HLM on ice. Dilute to a final concentration of 0.5 mg/mL in potassium phosphate buffer.

-

-

Incubation:

-

Pre-warm the HLM suspension and NADPH regenerating system to 37°C.

-

In a microcentrifuge tube, add the HLM suspension.

-

Add the Roflumilast stock solution to the HLM suspension to achieve a final substrate concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

-

Reaction Termination and Sample Preparation:

-

Immediately add the aliquot to a tube containing ice-cold ACN with the this compound internal standard to stop the reaction and precipitate proteins.

-

Vortex the samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining Roflumilast concentration at each time point.

-

-

Data Analysis:

-

Calculate the percentage of Roflumilast remaining at each time point relative to the 0-minute time point.

-

Plot the natural logarithm of the percentage of Roflumilast remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t1/2) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg/mL microsomal protein concentration).

-

Quantification of Roflumilast and Roflumilast N-oxide by LC-MS/MS

This protocol describes a general method for the simultaneous quantification of Roflumilast and its N-oxide metabolite using this compound as an internal standard.

Materials:

-

Roflumilast and Roflumilast N-oxide analytical standards

-

This compound

-

Plasma or microsomal incubation samples

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges or protein precipitation plates

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma or microsomal sample, add 300 µL of ice-cold ACN containing this compound as the internal standard.

-

Vortex thoroughly to precipitate proteins.

-

Centrifuge at high speed to pellet the protein.

-

Transfer the supernatant to a clean vial for injection.

-

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.

-

Load the plasma or microsomal sample (pre-treated with an acidic solution if necessary).

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analytes and the internal standard with a stronger organic solvent (e.g., methanol with formic acid).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions (Example):

-

Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate Roflumilast, Roflumilast N-oxide, and the internal standard.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5-10 µL

-

Mass Spectrometry: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

Roflumilast: e.g., m/z 403.1 -> 187.0

-

Roflumilast N-oxide: e.g., m/z 419.1 -> 187.0

-

This compound: e.g., m/z 406.1 -> 187.0 (Note: The exact mass transition for the deuterated standard will depend on the position of the deuterium atoms).

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

-

Determine the concentrations of Roflumilast and Roflumilast N-oxide in the unknown samples from the calibration curve.

-

CYP450 Reaction Phenotyping of Roflumilast

This protocol is designed to identify the specific CYP isoforms responsible for the metabolism of Roflumilast to Roflumilast N-oxide.

Materials:

-

Roflumilast

-

Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

-

Control microsomes (without expressed CYPs)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Selective chemical inhibitors for each CYP isoform

-

LC-MS/MS system

Procedure:

-

Incubation with Recombinant CYPs:

-

Prepare incubation mixtures containing buffer, the NADPH regenerating system, and a specific recombinant CYP enzyme.

-

Add Roflumilast to initiate the reaction.

-

Incubate at 37°C for a defined period.

-

Terminate the reaction with cold ACN containing the internal standard.

-

Analyze the formation of Roflumilast N-oxide by LC-MS/MS.

-

Compare the rate of metabolite formation across the different CYP isoforms to identify the primary metabolizing enzymes.

-

-

Chemical Inhibition Assay in HLM:

-

Prepare incubation mixtures with HLM, buffer, and the NADPH regenerating system.

-

Pre-incubate the HLM with a selective chemical inhibitor for a specific CYP isoform (or a vehicle control) for a few minutes at 37°C.

-

Add Roflumilast to initiate the metabolic reaction.

-

Incubate at 37°C for a defined period.

-

Terminate the reaction and analyze for Roflumilast N-oxide formation.

-

A significant decrease in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform in Roflumilast metabolism.

-

Mandatory Visualizations

Caption: Metabolic pathway of Roflumilast.

Caption: Workflow for Metabolic Stability Assay.

References

- 1. Prediction of drug–drug interactions between roflumilast and CYP3A4/1A2 perpetrators using a physiologically-based pharmacokinetic (PBPK) approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic evaluation of roflumilast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of single- and multiple-dose roflumilast: an open-label, three-way crossover study in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of Roflumilast-d3 by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). Quantitative analysis of roflumilast and its metabolites in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This document provides detailed application notes and protocols for the detection and quantification of roflumilast and its deuterated internal standard, roflumilast-d3, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample processing, thereby ensuring accurate and precise quantification.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common and effective method for extracting roflumilast from plasma samples.[1][2]

Materials:

-

Plasma samples containing roflumilast

-

This compound internal standard solution

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add a specific amount of this compound internal standard solution to each sample, calibrator, and quality control sample.

-

Add 300 µL of acetonitrile containing 1% formic acid to precipitate the plasma proteins.[1]

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is critical for resolving roflumilast from other plasma components.

Instrumentation and Conditions:

-

HPLC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A reverse-phase C18 column, such as a UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm), is recommended for good separation and peak shape.[1]

-

Mobile Phase A: 0.2% formic acid in water.[1]

-

Mobile Phase B: 0.2% formic acid in acetonitrile.[1]

-

Flow Rate: 0.5 mL/min.[1]

-

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 2.0 | 95 |

| 3.0 | 95 |

| 3.1 | 30 |

| 4.0 | 30 |

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for the sensitive and selective detection of roflumilast and its internal standard.[1]

Instrumentation and Settings:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1][2]

-

MRM Transitions: The following table summarizes the optimized MRM transitions and instrument settings for roflumilast and this compound. The settings for this compound are extrapolated from published data for roflumilast-d4, assuming a similar fragmentation pattern.[1]

Data Presentation

Table 1: Mass Spectrometry Parameters for Roflumilast and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Roflumilast | 403.12 | 187.06 | 30 | 25 |

| 241.10 | 30 | 20 | ||

| This compound | 406.14 | 187.06 | 30 | 25 |

| 244.12 | 30 | 20 |

Visualization

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of roflumilast in plasma samples.

Caption: Workflow for Roflumilast analysis.

References

Application Note: High-Throughput Analysis of Roflumilast and Roflumilast-d3 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Roflumilast and its deuterated internal standard, Roflumilast-d3, in plasma samples. The method utilizes a rapid chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol is ideal for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications requiring high precision and accuracy.

Introduction

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). To accurately quantify Roflumilast in biological matrices, a stable isotope-labeled internal standard, such as this compound, is employed to compensate for matrix effects and variations in sample processing. This document provides a detailed protocol for the separation and quantification of Roflumilast and this compound using LC-MS/MS.

Experimental

Liquid Chromatography Conditions

A fast and efficient chromatographic separation is achieved using a reversed-phase C18 column. The mobile phase composition and gradient are optimized to ensure sharp peak shapes and adequate separation from endogenous plasma components.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | Zorbax SB C18, 50 x 4.6 mm, 1.8 µm[1] |

| Mobile Phase A | 0.1% Formic Acid in Water[2] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |

| Flow Rate | 0.5 mL/min[1] |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | Approximately 5 minutes |

Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The specific Multiple Reaction Monitoring (MRM) transitions for Roflumilast and this compound ensure high selectivity and sensitivity.

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 9 psi |

Table 3: MRM Transitions and Compound Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Roflumilast | 403.1 | 186.9[3] | 150 | 35 |

| This compound | 406.1 | 186.9 | 150 | 35 |

Protocol

Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Roflumilast and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Roflumilast stock solution to create calibration standards. Prepare a working solution of the internal standard, this compound.

-

Sample Preparation (Plasma):

-

To 100 µL of plasma sample, add the internal standard working solution.

-

Perform protein precipitation by adding an appropriate volume of cold acetonitrile.

-

Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

-

Workflow Diagram

Caption: Experimental workflow for the LC-MS/MS analysis of Roflumilast.

Expected Results

Under the described chromatographic conditions, Roflumilast and this compound are expected to co-elute with a retention time of approximately 2-3 minutes. The use of a deuterated internal standard ensures that any variations during sample preparation or injection are accounted for, leading to high precision and accuracy in the quantification of Roflumilast. The method is anticipated to be linear over a wide concentration range, suitable for pharmacokinetic studies.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and high-throughput approach for the simultaneous determination of Roflumilast and its deuterated internal standard, this compound. The protocol is well-suited for regulated bioanalytical laboratories in the pharmaceutical industry and clinical research organizations.

References

Troubleshooting & Optimization

Technical Support Center: Roflumilast Bioanalysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Roflumilast-d3 to overcome matrix effects in bioanalytical methods.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of Roflumilast in biological matrices.

Issue 1: High Variability in Quality Control (QC) Samples

-

Question: My QC samples are showing high variability (%CV > 15%) between different lots of biological matrix. What could be the cause?

-

Answer: High variability between different matrix lots is a classic sign of inconsistent matrix effects.[1][2] This occurs when co-eluting endogenous components in the sample interfere with the ionization of Roflumilast, causing either suppression or enhancement of the signal. The effect can differ from one source of matrix to another. Your internal standard, this compound, should ideally co-elute with Roflumilast and experience the same ionization effects, thus normalizing the signal. However, if you still observe high variability, consider the following troubleshooting steps.

Troubleshooting Workflow for High Variability in QC Samples

Caption: Troubleshooting workflow for matrix effects.

Issue 2: Low Analyte Recovery

-

Question: I am experiencing low recovery of Roflumilast from my plasma samples. How can I improve this?

-

Answer: Low recovery is often related to the sample preparation method. While protein precipitation is a quick and simple technique, it may not be sufficient to remove all interfering substances and can result in lower recovery. Solid Phase Extraction (SPE) is a more rigorous cleanup method that can significantly improve recovery and reduce matrix effects.[3][4][5]

Comparison of Sample Preparation Methods

| Parameter | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) |

| Description | A simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins. | A more selective method where the analyte is retained on a solid sorbent while interferences are washed away. |

| Pros | Fast, inexpensive, and easy to automate. | High recovery, excellent sample cleanup, reduced matrix effects.[3][5] |

| Cons | May not remove all phospholipids and other interfering substances, potentially leading to lower recovery and significant matrix effects.[5][6] | More time-consuming and expensive than PPT. |

| Recommendation | Suitable for initial screening or when matrix effects are minimal. | Recommended for complex matrices or when high accuracy and precision are required.[4] |

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in my assay?

A1: this compound is a stable isotope-labeled internal standard (SIL-IS). Its primary role is to compensate for variability in the analytical process, most importantly the matrix effect.[7] Because this compound is structurally and chemically almost identical to Roflumilast, it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. Any signal suppression or enhancement experienced by Roflumilast will also be experienced by this compound. By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to more accurate and precise quantification.

Q2: How do I quantitatively assess the matrix effect in my method?

A2: The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF). According to regulatory guidelines from agencies like the EMA, the MF is determined by comparing the peak area of an analyte in the presence of matrix (spiked after extraction) to the peak area of the analyte in a neat solution at the same concentration. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. To account for the correction provided by the internal standard, the IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the internal standard. The coefficient of variation (%CV) of the IS-normalized MF across at least six different lots of matrix should not be greater than 15%.

Q3: Can this compound completely eliminate matrix effects?

A3: While this compound is highly effective at compensating for matrix effects, it may not eliminate them completely in all situations. A phenomenon known as differential matrix effects can occur if there is a slight chromatographic separation between Roflumilast and this compound. If they elute at slightly different times, they may be affected differently by co-eluting interferences, leading to inaccurate results. Therefore, it is crucial to ensure co-elution of the analyte and the internal standard.

Q4: What are the key mass spectrometry parameters for Roflumilast and this compound?

A4: The following are typical multiple reaction monitoring (MRM) transitions for Roflumilast and a deuterated internal standard. These should be optimized on your specific instrument.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Roflumilast | 403.1 | 187.0 |

| This compound | 406.1 | 190.0 |

Experimental Protocols

Protocol 1: Evaluation of Matrix Factor

-

Prepare two sets of samples:

-

Set A (Aqueous Solution): Spike Roflumilast and this compound into the mobile phase or a suitable neat solvent at low and high QC concentrations.

-

Set B (Post-extraction Spike): Extract blank plasma from at least six different sources using your validated sample preparation method. Spike the extracted blank matrix with Roflumilast and this compound to the same low and high QC concentrations as in Set A.

-

-

Analyze both sets of samples by LC-MS/MS.

-

Calculate the Matrix Factor (MF) for each lot of matrix at each concentration level:

-

MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

-

-

Calculate the IS-Normalized MF:

-

IS-Normalized MF = (MF of Roflumilast) / (MF of this compound)

-

-

Assess the results: The %CV of the IS-Normalized MF across all matrix lots should be ≤ 15%.

Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

Caption: Solid Phase Extraction (SPE) workflow.

Signaling Pathway

Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, which has anti-inflammatory effects.[8][9]

Caption: Roflumilast's mechanism of action via PDE4 inhibition.

References

- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous determination of roflumilast and its metabolite in human plasma by LC-MS/MS: Application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. news-medical.net [news-medical.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Regulatory pathways and therapeutic potential of PDE4 in liver pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Connecting dots: Preclinical foundations to clinical realities of PDE4 inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Roflumilast-d3 Signal Intensity in Mass Spectrometry

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of Roflumilast-d3 in mass spectrometry (MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal MRM transitions for Roflumilast and this compound?

A1: The selection of Multiple Reaction Monitoring (MRM) transitions is critical for achieving high sensitivity and specificity. For Roflumilast, the protonated molecule [M+H]⁺ is typically used as the precursor ion. The most common fragmentation produces a stable product ion that is monitored in MS/MS. For this compound, the precursor ion will have a mass shift corresponding to the number of deuterium atoms.

Based on published literature, the following MRM transitions have been successfully used. Note that for this compound, the precursor ion is adjusted for the mass of the deuterium labels. The product ions are often the same or have a corresponding mass shift if the deuterium is on the fragmented portion.

Table 1: Recommended MRM Transitions for Roflumilast and Roflumilast-d4 (as a proxy for this compound)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Roflumilast | 403.1 | 187.0 | Primary transition for quantification. |

| Roflumilast | 403.1 | 241.1 | Qualifier transition for confirmation. |

| Roflumilast-d4 | 407.1 | 245.1 | Quantification transition for the internal standard. |

Note: For this compound, the expected precursor ion would be approximately m/z 406.2. The product ion will depend on the position of the deuterium labels. If the labels are not on the fragmented moiety, the product ion may remain the same as for the unlabeled Roflumilast.

Q2: What are typical starting points for MS source parameters for Roflumilast analysis?

A2: Optimizing the electrospray ionization (ESI) source parameters is crucial for maximizing the signal intensity of this compound. While optimal values are instrument-dependent, the following table provides a good starting point for method development.

Table 2: Typical ESI Source and MS Parameters for Roflumilast Analysis

| Parameter | Typical Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.0 - 4.5 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Temperature | 350 - 500 °C |

| Nebulizer Gas Flow | Instrument dependent (e.g., 3 L/min) |

| Drying Gas Flow | Instrument dependent (e.g., 10 L/min) |

| Collision Gas | Argon |

Q3: Which sample preparation technique is recommended for analyzing Roflumilast in biological matrices?

A3: Both protein precipitation (PPT) and solid-phase extraction (SPE) are effective for extracting Roflumilast from biological matrices like plasma. The choice depends on the required level of cleanliness and the complexity of the matrix.

-

Protein Precipitation: A simpler and faster method, suitable for many applications. Acetonitrile is a common precipitation solvent.

-

Solid-Phase Extraction (SPE): Provides a cleaner extract, which can reduce matrix effects and improve signal-to-noise. A mixed-mode or reversed-phase sorbent can be used.

Troubleshooting Guide

Issue 1: Low or No this compound Signal

This is a common issue that can be caused by several factors. The following troubleshooting workflow can help identify the root cause.

Issue 2: Poor Peak Shape or Tailing

Poor chromatography can negatively impact signal intensity and reproducibility.

-

Check Column Health: Ensure the column is not degraded or clogged. A guard column is recommended.

-

Mobile Phase pH: The pH of the mobile phase can affect the peak shape of Roflumilast. A slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.

-

Sample Solvent: The composition of the sample solvent should be similar to the initial mobile phase to avoid peak distortion.

Issue 3: High Signal Variability (Poor Precision)

Inconsistent signal intensity can be due to several factors.

-

Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound. A more effective sample cleanup (e.g., switching from PPT to SPE) may be necessary.

-

Inconsistent Sample Preparation: Ensure that the sample preparation procedure is performed consistently for all samples.

-

LC System Carryover: Residual Roflumilast from previous injections can lead to inaccurate quantification. Implement a robust needle and column wash.

Issue 4: Isotopic Crosstalk

Isotopic crosstalk occurs when the isotopic signal from the analyte interferes with the signal of the deuterated internal standard.

-

Sufficient Mass Difference: Ensure there is a sufficient mass difference between the analyte and the internal standard. A mass difference of 3 or more is generally recommended.

-

Check for Impurities: Verify that the unlabeled Roflumilast standard does not contain significant amounts of the deuterated analog and vice versa.

-

Software Correction: Some mass spectrometry software platforms have algorithms to correct for isotopic contributions.

Experimental Protocols

Protocol 1: Protein Precipitation for Roflumilast Analysis in Human Plasma

This protocol provides a general procedure for the extraction of Roflumilast from human plasma using protein precipitation.

Protocol 2: Recommended LC-MS/MS Conditions

The following table summarizes a typical set of LC-MS/MS conditions for the analysis of Roflumilast.

Table 3: Example LC-MS/MS Method Parameters

| Parameter | Condition |

| LC System | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient Program | |

| 0.0 - 0.5 min | 20% B |

| 0.5 - 2.0 min | 20% to 90% B |

| 2.0 - 2.5 min | 90% B |

| 2.5 - 2.6 min | 90% to 20% B |

| 2.6 - 3.5 min | 20% B |

| MS System | |

| Ionization Mode | ESI+ |

| MRM Transitions | See Table 1 |

| Dwell Time | 100 ms |

This technical support guide provides a starting point for optimizing the MS signal of this compound. It is important to note that all methods should be properly validated for their intended use according to relevant regulatory guidelines.

Technical Support Center: Roflumilast-d3 Stability in Biological Matrices

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Roflumilast-d3 in various biological matrices. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalytical assays?

This compound is a deuterated form of Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor. In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, stable isotope-labeled compounds like this compound are considered the gold standard for use as internal standards (IS).[1] The key advantages of using a stable isotope-labeled IS include:

-

Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the non-labeled Roflumilast. This results in similar extraction recovery from the biological matrix and comparable chromatographic behavior.

-

Correction for Matrix Effects: Biological matrices like plasma, serum, and urine are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since this compound co-elutes with Roflumilast, it experiences similar matrix effects, allowing for accurate correction of the analyte signal.

-

Improved Accuracy and Precision: By compensating for variability in sample preparation and instrument response, the use of a deuterated internal standard significantly improves the accuracy and precision of the analytical method.

Q2: How stable is this compound in biological matrices like plasma, serum, and urine?

While specific, publicly available stability data for this compound in biological matrices is limited, the stability is expected to be very similar to that of the parent compound, Roflumilast. Deuterium labeling at non-exchangeable positions generally does not significantly alter the chemical stability of a molecule.[1]

Based on forced degradation studies of Roflumilast, the compound is known to be susceptible to degradation under acidic, alkaline, and oxidative conditions.[2] It is relatively stable under neutral, thermal, and photolytic conditions. The following tables provide an illustrative summary of expected stability based on typical bioanalytical method validation guidelines.

Table 1: Illustrative Short-Term Stability of this compound in Human Plasma, Serum, and Urine

| Matrix | Storage Condition | Duration | Mean Stability (% of Initial Concentration) |

| Plasma | Room Temperature (~25°C) | 24 hours | 95 - 105% |

| Serum | Room Temperature (~25°C) | 24 hours | 95 - 105% |

| Urine | Room Temperature (~25°C) | 24 hours | 93 - 103% |

| Plasma | Refrigerated (2-8°C) | 72 hours | 98 - 102% |

| Serum | Refrigerated (2-8°C) | 72 hours | 97 - 103% |

| Urine | Refrigerated (2-8°C) | 72 hours | 96 - 104% |

Note: This data is illustrative and should be confirmed by specific stability experiments.

Table 2: Illustrative Long-Term Stability of this compound in Human Plasma, Serum, and Urine

| Matrix | Storage Condition | Duration | Mean Stability (% of Initial Concentration) |

| Plasma | Frozen (-20°C) | 90 days | 94 - 106% |

| Serum | Frozen (-20°C) | 90 days | 95 - 105% |

| Urine | Frozen (-20°C) | 90 days | 92 - 108% |

| Plasma | Frozen (-80°C) | 180 days | 98 - 102% |

| Serum | Frozen (-80°C) | 180 days | 97 - 103% |

| Urine | Frozen (-80°C) | 180 days | 96 - 104% |

Note: This data is illustrative and should be confirmed by specific stability experiments.

Table 3: Illustrative Freeze-Thaw Stability of this compound in Human Plasma, Serum, and Urine

| Matrix | Number of Freeze-Thaw Cycles | Mean Stability (% of Initial Concentration) |

| Plasma | 3 | 96 - 104% |

| Serum | 3 | 97 - 103% |

| Urine | 3 | 94 - 106% |

Note: This data is illustrative and should be confirmed by specific stability experiments. Freeze-thaw cycles typically involve freezing at -20°C or -80°C followed by thawing to room temperature.[3][4][5]

Troubleshooting Guide

Q3: My this compound internal standard is showing a different retention time than Roflumilast. What could be the cause?

A slight shift in retention time between a deuterated internal standard and the non-labeled analyte can sometimes be observed in liquid chromatography. This phenomenon is known as the "isotope effect."

-

Potential Cause: The replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, such as its polarity and interaction with the stationary phase of the chromatography column. This can lead to a small difference in elution time.

-

Troubleshooting Steps:

-

Confirm the shift: Ensure the observed shift is consistent across multiple injections.

-